N-Methylpiperidin-4-amine dihydrochloride

Description

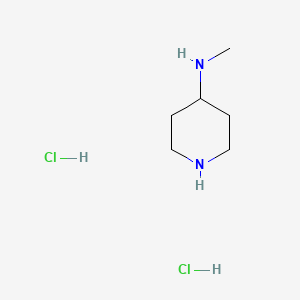

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1220039-56-4 |

|---|---|

Molecular Formula |

C6H15ClN2 |

Molecular Weight |

150.65 g/mol |

IUPAC Name |

N-methylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-7-6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H |

InChI Key |

PNYLVMQWTQRRIR-UHFFFAOYSA-N |

SMILES |

CNC1CCNCC1.Cl.Cl |

Canonical SMILES |

CNC1CCNCC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpiperidin 4 Amine Dihydrochloride and Its Analogs

Direct Synthesis of N-Methylpiperidin-4-amine Dihydrochloride (B599025)

The direct synthesis of N-Methylpiperidin-4-amine dihydrochloride involves creating the core N-methyl-4-aminopiperidine structure, which is then converted to its hydrochloride salt. The primary amine at the 4-position and the tertiary amine of the piperidine (B6355638) ring are installed through methods like reductive amination of a ketone precursor or alkylation of an amine precursor.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com This one-pot procedure is highly efficient for synthesizing substituted amines like N-Methylpiperidin-4-amine. masterorganicchemistry.com

A common and direct approach to N-Methylpiperidin-4-amine involves the reductive amination of an N-substituted 4-piperidone (B1582916). The choice of the N-substituent on the piperidone ring is crucial, as it can direct the reaction pathway and can be a permanent feature of the final molecule or a protecting group to be removed later.

Starting with 1-methyl-4-piperidone (B142233), direct reductive amination with ammonia (B1221849) or an ammonia source, followed by reduction, can yield the target primary amine. wikipedia.orgchemicalbook.com However, a more controlled and common strategy involves using a protected piperidone, such as N-Boc-4-piperidone. dtic.mil The tert-butyloxycarbonyl (Boc) group is a stable protecting group that allows for the reductive amination at the 4-position. The reaction of N-Boc-4-piperidone with an amine (like aniline (B41778) in fentanyl synthesis) forms an intermediate that is subsequently reduced. dtic.mil After the formation of the 4-amino group, the Boc group can be removed under acidic conditions, and the piperidine nitrogen can then be methylated to yield the final product. dtic.mil

The general scheme for this strategy is outlined below:

Step 1: Reaction of an N-substituted-4-piperidone with an amine source to form an imine.

Step 2: In-situ reduction of the imine to the corresponding 4-aminopiperidine (B84694) derivative.

Step 3: If a protecting group is used on the piperidine nitrogen (e.g., Boc or Benzyl), it is removed.

Step 4: Selective methylation of the piperidine nitrogen.

Step 5: Formation of the dihydrochloride salt by treatment with hydrochloric acid. chemicalbook.com

A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired selectivity. commonorganicchemistry.com

Table 1: Reductive Amination of 4-Piperidone Derivatives

| Starting Material | Amine Source | Reducing Agent | Key Feature | Reference |

|---|---|---|---|---|

| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (B8407120) (STAB) | Boc group allows for controlled synthesis and later N-alkylation. | dtic.mil |

| N-benzyl-4-piperidone | Various amines | Hydrogenation (Pd/C) | Benzyl (B1604629) group can be removed by hydrogenolysis. | |

| 1-methyl-4-piperidone | Methylamine (B109427) | Not specified | Direct route to N,N'-dimethylated analog. | chemicalbook.com |

| N-Boc-4-piperidone | 3,4-dichloroaniline (B118046) | Hydrogenation | Used in the synthesis of N-substituted piperidine derivatives. | researchgate.net |

Sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, has become a reagent of choice for reductive aminations. commonorganicchemistry.com It is a milder reducing agent compared to sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), offering greater selectivity. masterorganicchemistry.com STAB is particularly effective at reducing protonated imines much faster than ketones or aldehydes, which allows the reaction to be performed in a one-pot fashion without the need to pre-form the imine. masterorganicchemistry.comcommonorganicchemistry.com

In the context of synthesizing N-Methylpiperidin-4-amine analogs, N-Boc-4-piperidone can be reacted with an amine in the presence of STAB. dtic.milnih.gov The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comnih.gov Acetic acid is sometimes added to catalyze the formation of the iminium ion. nih.gov This methodology has been successfully used in the synthesis of a wide array of 4-aminopiperidine derivatives. nih.govfigshare.com For the synthesis of the parent N-Methylpiperidin-4-amine, one could envision a route starting from 1-methyl-4-piperidone and a protected ammonia equivalent, or from N-Boc-4-piperidone and methylamine, followed by deprotection and subsequent methylation or vice versa.

Table 2: Features of Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics | Common Solvents | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over carbonyls; water-sensitive. | DCE, DCM, THF | commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines; toxic cyanide byproduct. | MeOH, EtOH | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Can reduce both imines and carbonyls; requires imine pre-formation. | MeOH, EtOH | commonorganicchemistry.com |

Alkylation is another fundamental strategy for constructing the N-Methylpiperidin-4-amine scaffold. This approach typically involves the formation of C-N bonds by reacting an amine nucleophile with an alkylating agent (e.g., an alkyl halide). nih.govresearchgate.net

The synthesis can commence from a pre-existing piperidine ring that already contains an amino group at the 4-position. A common starting material for this route is 4-aminopiperidine or its protected derivatives. chemimpex.comnih.gov For instance, the synthesis of various 4-substituted-4-aminopiperidine derivatives has been achieved through the alkylation of isonipecotate, which introduces substituents at the 4-position of the piperidine ring. nih.gov

In a more direct route to N-Methylpiperidin-4-amine, one could start with 4-aminopiperidine. The challenge lies in the selective methylation of the ring nitrogen without over-alkylation of the primary amine at the 4-position, or vice-versa. Therefore, a protection strategy is often employed. For example, the primary amine at C-4 can be protected (e.g., as a Boc-carbamate), followed by methylation of the piperidine nitrogen, and then deprotection of the C-4 amino group. Alternatively, the piperidine nitrogen can be protected (e.g., with a benzyl group), the C-4 amine can be installed or modified, and then a final deprotection/methylation sequence on the ring nitrogen can be performed. nih.gov

Selective N-methylation is a critical step in many synthetic routes to N-Methylpiperidin-4-amine, particularly when starting from a precursor like 4-aminopiperidine or N-Boc-4-aminopiperidine. nih.gov The goal is to introduce a single methyl group onto the desired nitrogen atom.

One of the most classic methods for N-methylation is the Eschweiler-Clarke reaction, which involves treating a primary or secondary amine with an excess of formic acid and formaldehyde. nih.gov This method is advantageous because it is self-limiting and prevents over-methylation or quaternization of the amine. This could be applied to a precursor like 4-aminopiperidine (with the other nitrogen protected) to install the methyl group on the ring nitrogen.

Modern methods for selective mono-N-methylation often utilize different methylating agents and catalysts to achieve high selectivity under mild conditions. nih.govrsc.org These can include using methanol (B129727) over heterogeneous catalysts or employing specific reagents that favor mono-alkylation. rsc.orgmonash.edu For instance, studies on methyl substitution on the piperidine ring have shown that strategic placement of methyl groups can significantly influence biological activity, highlighting the importance of controlled methylation reactions. nih.govacs.org In a synthetic sequence, after obtaining 4-aminopiperidine or a protected version, selective N-methylation of the ring nitrogen followed by deprotection (if necessary) and salt formation would yield the final product, this compound. chemicalbook.com

Conversion to Dihydrochloride Salt

The conversion of a free base, such as N-methylpiperidin-4-amine, into its dihydrochloride salt is a standard final step in many synthetic sequences. This process enhances the compound's stability, crystallinity, and aqueous solubility, which is often crucial for purification and handling. The dihydrochloride salt forms because the parent molecule contains two basic nitrogen atoms—the tertiary amine in the ring and the primary amine at the 4-position—each capable of accepting a proton from an acid.

The formation of the dihydrochloride salt is typically achieved by treating a solution of the amine base with at least two equivalents of hydrochloric acid. The choice of solvent and the source of HCl can be adapted to optimize yield and crystal quality.

Commonly employed protocols involve dissolving the parent amine in a suitable organic solvent, followed by the addition of hydrochloric acid. The HCl can be introduced in various forms, such as a concentrated aqueous solution, a solution in an organic solvent like ethanol (B145695) or dioxane, or as anhydrous HCl gas. For instance, in the synthesis of related aminopiperidine dihydrochlorides, the free base is dissolved in a minimal amount of a solvent like ethanol. beilstein-journals.org Subsequently, a solution of acetyl chloride in ethanol is added at a low temperature (e.g., 0 °C), which generates HCl in situ. beilstein-journals.org The reaction mixture is then allowed to warm to room temperature, leading to the precipitation of the white, solid dihydrochloride salt, which can be isolated by filtration and washing with a cold solvent. beilstein-journals.org

Another established method involves dissolving the amine in a solvent such as methanol and adding concentrated hydrochloric acid directly before proceeding with subsequent steps like hydrogenation or isolation. mdpi.com In other procedures, after a reaction workup, the crude product is dissolved in a solvent like absolute alcohol, and concentrated HCl is added to precipitate the hydrochloride salt, which can then be purified by recrystallization. nih.gov The selection of the solvent system is critical for controlling the crystallization process; solvents in which the salt is sparingly soluble at lower temperatures are ideal for achieving high recovery.

| Method | HCl Source | Solvent System | Procedure |

| In Situ Generation | Acetyl chloride | Ethanol (EtOH) | The amine is dissolved in EtOH at 0 °C, followed by the gradual addition of acetyl chloride in EtOH. The mixture is stirred at room temperature until precipitation is complete. beilstein-journals.org |

| Direct Addition | Concentrated HCl | Methanol (MeOH) | The amine is dissolved in methanol, and concentrated hydrochloric acid is added directly to the solution. mdpi.com |

| Purification/Precipitation | Concentrated HCl | Ethanol (EtOH) / Diethyl Ether | The crude base is dissolved in ethanol, and concentrated HCl is added. The resulting hydrochloride salt is filtered and washed with an ethanol/diethyl ether mixture. nih.gov |

Stereoselective Synthesis of Chiral N-Methylpiperidin-4-amine Derivatives

The synthesis of enantiomerically pure chiral aminopiperidines is of paramount importance, as the stereochemistry often dictates biological activity. Several advanced methodologies have been developed to control the stereochemical outcome of these syntheses.

Asymmetric catalysis represents a highly efficient strategy for synthesizing chiral amines, offering the potential for high enantioselectivity and yield. beilstein-journals.org A prominent method is the asymmetric amination of a prochiral piperidone precursor using enzymes. google.com ω-Transaminases (TAs) have emerged as powerful biocatalysts for this transformation. beilstein-journals.orgscispace.com In this process, an N-protected 4-piperidone is converted into the corresponding chiral amine using a specific transaminase enzyme, an amine donor (like isopropylamine), and a cofactor such as pyridoxal-5'-phosphate (PLP). beilstein-journals.org This approach is valued for its sustainability, mild reaction conditions, and high optical purity of the product. google.comscispace.com Different commercially available transaminases can produce either the (R)- or (S)-enantiomer of the desired aminopiperidine derivative with high enantiomeric excess (ee). beilstein-journals.org

Beyond biocatalysis, metal-based catalysts are also employed. For example, iridium(III)-catalyzed hydrogen transfer reactions have been used for the stereoselective synthesis of substituted piperidines from 1,5-aminoalcohols in water. nih.gov This method involves a sequence of hydroxyl oxidation, intermolecular amination, and intramolecular imine reduction to form two new C-N bonds stereoselectively. nih.gov

| Catalyst Type | Method | Precursor | Key Features |

| Biocatalyst (ω-Transaminase) | Asymmetric amination | N-Boc-3-piperidone | High enantiomeric excess (>99% ee), mild conditions, environmentally friendly. beilstein-journals.orgscispace.com |

| Iridium(III) Complex | Asymmetric reductive amination | 1,5-aminoalcohols | Stereoselective formation of two C-N bonds in a cascade reaction. nih.gov |

| Transaminase from Mycobacterium vanbaalenii | Enzymatic amination | 3-Piperidone derivative | High product concentration and optical purity; suitable for industrial scale-up. google.com |

The chiral pool approach utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.govd-nb.info Sugars, amino acids, and terpenes are common starting points. nih.gov For the synthesis of chiral piperidine derivatives, amino acids like serine have proven to be effective precursors. For example, N-Boc-D-serine can be converted into the (R)-Garner aldehyde, a versatile intermediate. semanticscholar.org This aldehyde can then undergo further transformations, such as a Wittig-Horner reaction followed by a Michael addition of an amine, to construct the functionalized piperidine backbone. semanticscholar.org Although this approach can involve multiple steps, it anchors the stereochemistry of the final product to that of the initial chiral starting material, ensuring high optical purity. This strategy has been successfully applied to produce enantiopure piperidine diamine derivatives. semanticscholar.org

When multiple stereocenters are present in the target molecule, both diastereoselectivity and enantioselectivity must be controlled. Various methods have been developed to address this challenge.

A powerful enantioselective strategy involves the Michael addition of a nucleophile to a nitrostyrene (B7858105) derivative, catalyzed by a chiral catalyst, to create a key intermediate with high enantiomeric purity. nih.gov This intermediate can then participate in a subsequent cascade reaction to form a highly functionalized piperidinone skeleton. nih.gov Dynamic crystallization-driven epimerization can be used to convert an undesired cis-diastereomer into the desired trans isomer, which crystallizes from the reaction mixture, thereby driving the equilibrium toward the desired product. nih.gov

Diastereoselective reductive cyclization is another effective technique. For instance, amino acetals prepared via a nitro-Mannich reaction can undergo diastereoselective reductive cyclization to yield substituted piperidines. nih.gov The stereochemical outcome is controlled by the existing stereocenters in the acyclic precursor. Similarly, zirconocene-mediated reduction of chiral sulfinyl ketimines offers a highly chemo- and stereoselective method for producing chiral amines. nih.gov This reaction proceeds through a well-defined cyclic transition state that accounts for the high degree of stereocontrol. nih.gov

| Methodology | Key Reaction | Stereocontrol | Example Application |

| Cascade Reaction | Enantioselective Michael addition followed by cyclization | Catalyst-controlled enantioselectivity; crystallization-driven diastereoselectivity. nih.gov | Synthesis of a potent DPP-4 inhibitor precursor. nih.gov |

| Reductive Cyclization | Intramolecular cyclization of an amino acetal | Substrate-controlled diastereoselectivity. nih.gov | Synthesis of diastereomerically pure substituted piperidines. nih.gov |

| Michael Addition | 1,4-addition of benzylamine (B48309) to an α,β-unsaturated ester | Low diastereoselectivity, requiring chromatographic separation of diastereomers. semanticscholar.org | Synthesis of piperidine diamine derivatives. semanticscholar.org |

| Zirconocene-Mediated Reduction | Reduction of a chiral sulfinyl ketimine | Reagent-controlled stereoselectivity via a cyclic transition state. nih.gov | General synthesis of chiral benzyl amine fragments. nih.gov |

Novel Synthetic Routes and Process Optimization

The development of novel and efficient synthetic routes is critical for the large-scale production of N-methylpiperidin-4-amine and its analogs. A cornerstone of piperidine synthesis is reductive amination. This can involve the reaction of a piperidin-4-one derivative with an amine in the presence of a reducing agent. For the synthesis of N-methylpiperidin-4-amine itself, 4-piperidone can be reacted with methylamine and a reducing agent like sodium cyanoborohydride.

Process optimization often focuses on improving efficiency and sustainability. One-pot reactions, where multiple transformations occur in a single vessel, are highly desirable as they reduce waste, time, and cost. A three-component cascade coupling has been developed to assemble a functionalized piperidinone skeleton in one pot from simple precursors. nih.gov

The use of biocatalysis with transaminases, as mentioned previously, is a prime example of a novel and optimized route. beilstein-journals.orggoogle.com It replaces traditional chemical methods with an enzymatic process that operates under mild conditions, often with superior selectivity and a better environmental profile. scispace.com Optimization of these enzymatic reactions includes evaluating different enzymes for catalytic activity and enantioselectivity and reusing the biocatalyst over multiple cycles to enhance process efficiency. beilstein-journals.org Medicinal chemistry campaigns have also driven optimization, with the development of synthetic routes that facilitate the systematic exploration of a wide variety of analogs through common intermediates, thereby accelerating the discovery of new drug candidates. nih.gov

Green Chemistry Approaches in Piperidine Synthesis

The synthesis of piperidines, a crucial scaffold in many pharmaceuticals, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by utilizing more sustainable methods, such as electrocatalysis and bio-based feedstocks.

A significant advancement in this area is the electrocatalytic hydrogenation of pyridine (B92270) derivatives. nih.govacs.org Traditionally, the hydrogenation of the aromatic pyridine ring to a piperidine requires high temperatures and pressures, along with significant hydrogen gas, making it an energy-intensive process. asianpubs.org Electrocatalytic methods, however, can be performed at ambient temperature and pressure. nih.govacs.org One such method employs a membrane electrode assembly with a carbon-supported rhodium catalyst to hydrogenate pyridine to piperidine. nih.govacs.org This system achieves high conversion rates and yields under much milder conditions than traditional thermochemical processes. nih.gov For instance, the quantitative conversion of pyridine to piperidine has been reported with a 98% yield. nih.govacs.org This electrochemical process can be powered by renewable energy sources, further enhancing its sustainability.

Another green approach involves the synthesis of piperidine from bio-renewable resources, moving away from fossil fuel-based starting materials like pyridine. rsc.org A novel one-pot method has been developed for the synthesis of piperidine from tetrahydrofurfurylamine (B43090) (THFAM), which can be derived from biomass. rsc.org This process involves the hydrogenolysis of THFAM to 5-amino-1-pentanol (B144490) (APO) and its subsequent intramolecular amination. rsc.org Using a silica-supported Rhodium-Rhenium oxide (Rh-ReOₓ/SiO₂) catalyst, a piperidine yield of 91.5% has been achieved in water, a green solvent. rsc.org This method provides a sustainable pathway for producing piperidine and its derivatives. rsc.org

The choice of solvent also plays a critical role in green chemistry. The use of bio-available solvents like Cyrene™ is being explored as an alternative to common dipolar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are associated with toxicity concerns. rsc.org A protocol for amide synthesis, a common reaction in the preparation of piperidine analogs, has been developed using Cyrene™, which minimizes waste and improves molar efficiency. rsc.org

The development of new catalytic systems is also central to green piperidine synthesis. Bimetallic nanoparticles, such as those based on palladium and copper or silver, have shown high activity and selectivity in the hydrogenation of pyridine to piperidine under mild conditions. researchgate.net These catalysts can achieve up to 99% conversion and 99% selectivity for piperidine. researchgate.net Similarly, platinum(IV) oxide (PtO₂) has been used as a catalyst for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature, offering a method that avoids high temperatures. asianpubs.org

| Catalyst System | Starting Material | Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Carbon-supported Rhodium | Pyridine | Ambient temperature and pressure, electrochemical | 98% yield | nih.govacs.org |

| Rh-ReOₓ/SiO₂ | Tetrahydrofurfurylamine (THFAM) | 200 °C, 2.0 MPa H₂, water | 91.5% yield | rsc.org |

| Palladium-based bimetallic nanoparticles | Pyridine | 60°C, 70 atm H₂ | 99% conversion, 99% selectivity | researchgate.net |

| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | Room temperature, 50-70 bar H₂, glacial acetic acid | Varies with substrate | asianpubs.org |

Flow Chemistry Applications for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the large-scale production of pharmaceuticals, offering significant advantages over traditional batch processing. azolifesciences.comucd.ie This technique, which involves performing chemical reactions in a continuous stream through a reactor, allows for enhanced control over reaction parameters, improved safety, and increased efficiency, making it highly suitable for the scalable synthesis of piperidine-containing active pharmaceutical ingredients (APIs). azolifesciences.comucd.ieacs.org

The adoption of flow chemistry in the pharmaceutical industry is driven by its ability to facilitate safer, cleaner, and more sustainable synthetic transformations. azolifesciences.com Flow reactors provide superior heat and mass transfer compared to batch reactors, which is particularly beneficial for managing highly exothermic or rapid reactions. unimi.it This precise control minimizes the formation of byproducts and improves product quality. azolifesciences.com

A notable application of flow chemistry is in the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org A continuous flow protocol utilizing N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed to produce a variety of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. acs.org This method demonstrates the potential for high-performance scale-up, which is crucial for meeting industrial production demands. acs.org

The scalability of flow processes is a key advantage. Unlike batch production, where scaling up often requires significant redevelopment of the synthetic protocol, scaling up in flow chemistry can often be achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). ucd.ieunimi.it This simplifies the transition from laboratory-scale synthesis to industrial-scale manufacturing. Customized loop reactors have been successfully developed and scaled for production, offering a safe and pressure-resistant mode of operation with low construction costs. ucd.ie

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Scalability | Often requires process re-optimization | Achieved by longer run times or numbering-up | ucd.ieunimi.it |

| Safety | Challenges with heat management in large volumes | Superior heat transfer, smaller reaction volumes enhance safety | ucd.ieunimi.it |

| Control | Difficult to precisely control parameters like temperature and mixing | Precise control over reaction parameters | azolifesciences.com |

| Efficiency | Can lead to lower yields and more byproducts | Improved yields, reduced waste, and higher product quality | azolifesciences.comacs.org |

| Reaction Time | Often longer reaction and workup times | Rapid synthesis, often within minutes | acs.org |

Development of Efficient Intermediate Preparations

The synthesis of this compound and its analogs relies on the efficient preparation of key functionalized piperidine intermediates. Research in this area focuses on developing optimized and high-yielding synthetic routes to access these crucial building blocks.

A common and versatile intermediate is 4-aminopiperidine. nih.gov Synthetic strategies often start from readily available materials like N-substituted 4-piperidone derivatives. mdpi.com One widely used method for introducing the amine group is reductive amination. mdpi.com This process involves reacting a 4-piperidone with an appropriate amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the corresponding 4-aminopiperidine. mdpi.com This method has been successfully used to synthesize a library of over 30 different 4-aminopiperidines. mdpi.com

For more complex analogs, multi-step synthetic sequences starting from materials like 1-benzylpiperidin-4-one have been developed. researchgate.net An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (HCN) can produce the corresponding anilino-nitrile intermediate in high yields (around 90%). researchgate.net This intermediate can then be further transformed through a series of steps including hydrolysis, N-acylation, and catalytic N-debenzylation to yield highly functionalized piperidine-4-carboxylate derivatives, which are key intermediates for certain classes of analgesics. researchgate.net

The synthesis of 4-aminopiperidine analogs for specific applications, such as hepatitis C virus (HCV) inhibitors, often begins with a protected piperidine scaffold like 4-amino-1-Boc-piperidine. nih.gov Reductive amination of this starting material with an aldehyde, such as 2-phenyl acetaldehyde, yields a common intermediate that can be systematically modified through coupling with various electrophiles followed by deprotection of the Boc group. nih.gov This modular approach facilitates the exploration of a wide range of structural analogs. nih.gov

| Starting Material | Key Intermediate | Synthetic Method | Reference |

|---|---|---|---|

| N-substituted 4-piperidone | N-substituted-N'-alkyl-piperidin-4-amine | Reductive amination | mdpi.com |

| 1-Benzylpiperidin-4-one | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Strecker-type condensation, hydrolysis, acylation, debenzylation | researchgate.net |

| 4-Amino-1-Boc-piperidine | N-substituted 4-aminopiperidine derivatives | Reductive amination, electrophilic coupling, Boc-deprotection | nih.gov |

| 4-Cyanopiperidine | 4-Aminomethyl-4-fluoropiperidine derivatives | Coupling followed by multi-step transformation | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N Methylpiperidin 4 Amine Dihydrochloride

Characteristic Chemical Transformations

N-Methylpiperidin-4-amine serves as a versatile building block in organic synthesis, capable of undergoing a variety of chemical transformations at its key reactive sites: the secondary amine on the piperidine (B6355638) ring and the primary amino group at the 4-position.

The secondary amine of the N-methylpiperidine core is susceptible to oxidation. N-methylpiperidin-4-amine can be oxidized to form N-methylpiperidin-4-one. This transformation converts the amine functionality into a ketone. Common oxidizing agents employed for this purpose include strong oxidants like potassium permanganate (B83412) and chromium trioxide. The resulting piperidone is a valuable intermediate in its own right, often used in the synthesis of more complex heterocyclic compounds. rdd.edu.iqresearchgate.net

Characterization of the oxidation product, N-methylpiperidin-4-one, is typically achieved through spectroscopic methods. For instance, in related piperidin-4-one derivatives, the presence of the carbonyl group is confirmed by a strong absorption band in the FT-IR spectrum and a characteristic downfield signal for the carbonyl carbon (around δ = 166-174 ppm) in the 13C NMR spectrum. rdd.edu.iq

Table 1: Oxidation of N-Methylpiperidin-4-amine

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| N-Methylpiperidin-4-amine | Potassium Permanganate (KMnO₄) | N-Methylpiperidin-4-one |

The functional groups of N-methylpiperidin-4-amine and its precursors can undergo reduction. For example, the parent compound can be fully reduced to N-methylpiperidine using potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

More significantly, the synthesis of N-methylpiperidin-4-amine and its derivatives often involves reduction steps. A common synthetic route is the reductive amination of a 4-piperidone (B1582916) derivative. For example, reacting N-Boc-piperidin-4-one with an amine like 3,4-dichloroaniline (B118046) in the presence of a reducing agent is a successful strategy for creating N-substituted piperidin-4-amine derivatives. researchgate.net Similarly, other 4-amino-piperidine derivatives can be synthesized by reacting a piperidone with an amine using sodium borohydride (NaBH₄) as the reducing agent. researchgate.net

The primary amino group at the 4-position allows for the creation of numerous derivatives. For instance, it can react with acyl chlorides to form N-acyl derivatives, a type of nucleophilic substitution reaction. nih.gov

The reactivity of N-methylpiperidin-4-amine is dominated by the nucleophilicity of its nitrogen atoms.

Nucleophilic Substitution: The primary amino group at the C-4 position is a key site for nucleophilic substitution reactions. It can readily react with electrophiles such as acyl chlorides or alkyl halides. libretexts.org Reaction with an acyl chloride, for example, yields an N-acyl derivative (an amide). nih.gov This reactivity allows for the extension of the molecule and the introduction of diverse functional groups. A general challenge in reactions involving amine nucleophiles is the potential for over-alkylation, where the newly formed secondary amine can react further. libretexts.org The synthesis of derivatives can also be achieved via alkylation with reagents like bromoacetonitrile (B46782) or 2-iodoethanol. researchgate.net

Electrophilic Substitution: Direct electrophilic substitution on the saturated carbon atoms of the piperidine ring is not a characteristic reaction pathway under standard laboratory conditions. Such reactions are typically associated with aromatic systems. libretexts.org The electron-rich centers in N-methylpiperidin-4-amine are the two nitrogen atoms, which behave as nucleophiles, as described above. Any reaction with an electrophile will preferentially occur at these nitrogen centers rather than on the C-H bonds of the aliphatic ring.

Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving N-methylpiperidin-4-amine and related piperidines is crucial for controlling reaction outcomes and designing new synthetic pathways. This is often achieved through a combination of spectroscopic and kinetic studies.

Spectroscopic techniques are invaluable for identifying and characterizing transient species that form during a chemical reaction.

UV-Vis Spectrophotometry: This technique can be used to monitor reactions in real-time. In a study of the reaction between piperidine and an activated vinylic substrate, UV-Vis spectroscopy revealed the presence of two distinct kinetic processes. The faster process was associated with the disappearance of the reactant to form an accumulating intermediate, while the slower process corresponded to the formation of the final product. nih.gov This demonstrates the ability to spectroscopically distinguish and follow the evolution of an intermediate.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: While often used to characterize final products, NMR and FT-IR are essential for elucidating reaction mechanisms by confirming the structures of all isolated compounds. rdd.edu.iqdergipark.org.tr For example, 1D and 2D NMR techniques (like HMQC) can confirm the connectivity of a synthesized piperidin-4-one derivative, thereby verifying the outcome of an oxidation reaction. rdd.edu.iq

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions that may proceed through radical pathways, EPR spectroscopy is a powerful tool for detecting and characterizing radical intermediates. By using spin traps like DMPO, transient radical species can be captured and observed, providing direct evidence for a radical mechanism. nih.gov

Table 2: Spectroscopic Techniques for Mechanistic Studies

| Technique | Application | Findings | Citation(s) |

|---|---|---|---|

| UV-Vis Spectroscopy | Monitoring reaction progress | Detection and accumulation of a reaction intermediate | nih.gov |

| NMR (¹H, ¹³C, HMQC) | Structure elucidation | Confirmation of product structures (e.g., piperidones, Schiff bases) | rdd.edu.iqdergipark.org.tr |

| FT-IR Spectroscopy | Functional group analysis | Identification of key functional groups (e.g., C=O in oxidized products) | rdd.edu.iqdergipark.org.tr |

Kinetic analysis provides quantitative insight into reaction rates, orders, and the influence of various parameters, helping to build a detailed picture of the reaction mechanism.

Studies on reactions involving piperidine have shown that the mechanism can be complex. For instance, the nucleophilic aromatic substitution reaction of N-methylpyridinium ions with piperidine was found to be second-order with respect to piperidine. nih.gov This suggests a mechanism where one molecule of piperidine acts as a nucleophile and a second molecule acts as a base in a subsequent, rate-determining deprotonation step. nih.gov

A combined spectroscopic and kinetic study of piperidine reacting with methyl β-methylthio-α-nitrocinnamate directly showed the accumulation of an intermediate. nih.gov The rate constants for the disappearance of the starting material and the appearance of the product were different, confirming a multi-step pathway where the breakdown of the intermediate is the rate-limiting step for product formation. nih.gov In other cases, kinetic analysis can reveal phenomena such as substrate inhibition, where at high concentrations, the substrate itself can bind to the enzyme or catalyst in a non-productive, inhibitory manner. nih.gov Such detailed kinetic profiles are essential for understanding and optimizing reaction conditions.

Computational and Theoretical Studies on N Methylpiperidin 4 Amine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. These methods model the electronic structure and geometry of molecules with high accuracy, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for its balance of accuracy and computational cost. A DFT analysis of N-Methylpiperidin-4-amine would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

This analysis would yield key data points such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. The calculations can also provide insights into the distribution of electron density and electrostatic potential, which are critical for understanding intermolecular interactions. For instance, DFT has been employed in broader studies involving 4-amino-1-methylpiperidine (B1301898) to understand its role in systems designed for CO2 capture. acs.org

Table 1: Parameters Typically Determined by DFT Analysis

| Parameter | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. |

| Bond Lengths/Angles | Provides fundamental structural information about the molecule. |

| Vibrational Frequencies | Correlates with experimental IR/Raman spectra for structural validation. |

| Mulliken/NPA Charges | Describes the partial charge distribution on each atom, indicating local polarity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Frontier Electron Density (FED) studies complement FMO by showing the spatial distribution of these orbitals. For N-Methylpiperidin-4-amine, the HOMO is expected to be localized around the nitrogen atoms of the amino and N-methyl groups, as these are the primary sites of electron donation. The LUMO distribution would indicate the most likely sites for nucleophilic attack. These studies are vital for predicting how the molecule will interact with other reagents.

Table 2: Key Concepts in FMO and FED Analysis

| Concept | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; its energy indicates the capacity for electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital; its energy indicates the capacity for electron acceptance. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is a measure of chemical reactivity and kinetic stability. |

| Electron Density Distribution | Visual representation of where the frontier orbitals are located on the molecule, pinpointing reactive sites. |

The piperidine (B6355638) ring in N-Methylpiperidin-4-amine is not planar and can adopt several conformations, most notably the "chair" and "boat" forms, as well as intermediate "twist-boat" conformations. A conformational energy landscape analysis computationally explores these different spatial arrangements to determine their relative stabilities.

The chair conformation is typically the most stable for piperidine rings due to minimized steric and torsional strain. In the case of N-Methylpiperidin-4-amine, the substituents (the amino group and the N-methyl group) can be in either axial or equatorial positions. A detailed analysis would calculate the energies of all possible conformers to identify the global minimum energy structure, which is the most populated conformation at equilibrium. This information is critical, as the biological activity and reactivity of the molecule are often dependent on its preferred three-dimensional shape. Molecular dynamics simulations on related systems have shown that the piperidine motif is conformationally dynamic, and its flexibility can be crucial for binding to biological targets. acs.orgseejph.com

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques can predict the behavior of molecules in more complex environments and over time.

Computational chemistry can be used to model chemical reactions involving N-Methylpiperidin-4-amine. By calculating the energies of reactants, products, and, crucially, the transition state, chemists can predict the activation energy of a reaction. A lower activation energy implies a faster reaction rate.

This type of analysis is invaluable for understanding reaction mechanisms. For example, when N-Methylpiperidin-4-amine is used as a nucleophile in a substitution reaction, computational models can map out the energy profile of the reaction pathway. acs.orgacs.org This allows researchers to understand the feasibility of a proposed synthetic route and to optimize reaction conditions without extensive trial-and-error experimentation.

Building on DFT and FMO analyses, computational models can provide deeper insights into the reactivity and selectivity of N-Methylpiperidin-4-amine. As a molecule with two nitrogen atoms, it possesses multiple potential nucleophilic sites. The primary amine at the 4-position and the tertiary amine of the N-methyl group exhibit different levels of reactivity.

Computational tools like Fukui functions or analysis of the Molecular Electrostatic Potential (MEP) map can predict which site is more likely to react under specific conditions. For example, the MEP map would visually show regions of negative electrostatic potential (electron-rich areas) localized around the nitrogen atoms, indicating them as the most probable sites for electrophilic attack. This predictive power is essential in synthetic chemistry, where controlling the selectivity of a reaction is paramount to obtaining the desired product. The use of 4-amino-1-methylpiperidine as a base catalyst in the synthesis of polyimide nanocomposites is a practical example of its reactivity being harnessed. tandfonline.com

Advanced Computational Approaches

Advanced computational methods are pivotal in modern medicinal chemistry for understanding the behavior of molecules like N-Methylpiperidin-4-amine dihydrochloride (B599025) at an atomic level. These techniques allow for the simulation of complex systems and the analysis of large chemical datasets, providing insights that are often inaccessible through experimental means alone. The following sections detail the application of molecular dynamics simulations to understand solvent interactions and the use of chemoinformatic approaches to analyze the structural scaffold of this compound and its analogs.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound such as N-Methylpiperidin-4-amine dihydrochloride, which is a salt, understanding its interaction with a solvent like water is crucial for predicting its behavior in a biological environment. The dihydrochloride salt form indicates that the two amine groups are protonated, making the molecule positively charged and highly likely to interact strongly with polar solvents.

Key parameters that would be investigated in such a simulation include:

Radial Distribution Functions (RDFs): These would describe the probability of finding a solvent molecule at a certain distance from the charged amine groups and other parts of the this compound molecule. This provides a picture of the solvation shell structure.

Hydrogen Bonding Dynamics: Analysis of the formation and breaking of hydrogen bonds between the protonated amine groups and surrounding water molecules would reveal the stability and dynamics of these crucial interactions.

Potential of Mean Force (PMF): PMF calculations could be used to understand the energetic landscape of the molecule's interaction with the solvent and other potential binding partners.

Simulations of nanoparticles in solvents like n-decane have also demonstrated that the size and shape of a molecule can induce ordering in the surrounding solvent molecules, leading to oscillatory solvation forces. psu.edu Although a different system, this highlights how molecular structure influences solvent organization, a principle that would also apply to the interaction of this compound with its solvent environment.

Table 1: Key Parameters in Molecular Dynamics Simulations for Solvent Effects

| Parameter | Description | Insights Gained for this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between the compound and solvent molecules. |

| Solvent Model | Representation of the solvent molecules (e.g., explicit water models like TIP3P or SPC/E). | Crucial for accurately capturing the dielectric properties and hydrogen bonding network of the solvent. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Longer simulation times are required to observe slower conformational changes and ensure adequate sampling of the system's dynamics. |

| Temperature and Pressure | Controlled parameters to mimic experimental or physiological conditions. | Affects the kinetic energy of the system and the density of the solvent, influencing molecular motion and interactions. |

Chemoinformatics and Scaffold Analysis Methods for Analog Series-Based Scaffolds

Chemoinformatics involves the use of computational methods to analyze chemical data, and it is particularly useful for understanding the properties of a series of related compounds, or an analog series. The N-Methylpiperidin-4-amine scaffold is a key structural motif in many biologically active compounds. nih.govnih.gov The piperidine ring is a ubiquitous structural feature in many pharmaceuticals and natural products. whiterose.ac.uk Chiral piperidine scaffolds, in particular, are prevalent in numerous approved drugs and drug candidates. thieme-connect.com The analysis of such scaffolds is a cornerstone of drug discovery, aiming to understand structure-activity relationships (SAR) and to design new molecules with improved properties. nih.gov

Scaffold analysis of a series of analogs based on the N-Methylpiperidin-4-amine core would involve several chemoinformatic techniques:

Chemical Space Analysis: This involves mapping the structural and property space occupied by a library of analogs. By varying the substituents on the piperidine ring and the methylamino group, a diverse set of molecules can be generated and their properties (e.g., molecular weight, lipophilicity, polar surface area) calculated. This helps in understanding the scope of the chemical space around the core scaffold. nih.gov

Scaffold Hopping: This technique aims to identify different core structures (scaffolds) that can mimic the biological activity of the original scaffold. For the N-Methylpiperidin-4-amine scaffold, chemoinformatic tools could be used to search databases for other cyclic amines or different ring systems that can present the key pharmacophoric features in a similar spatial arrangement.

Privileged Scaffold Identification: The piperidine scaffold is often considered a "privileged scaffold" due to its presence in a wide range of biologically active compounds. nih.gov Chemoinformatic analysis of large compound libraries can identify such scaffolds that are repeatedly found in active molecules against different biological targets. researchgate.net The 4-aminopiperidine (B84694) scaffold has been identified as a key component in the development of inhibitors for various biological targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): For an analog series with measured biological activity, QSAR models can be developed to correlate chemical structure with activity. nih.gov Descriptors for the N-Methylpiperidin-4-amine analogs would be calculated (e.g., 2D fingerprints, 3D shape descriptors) and statistical methods used to build a predictive model. Such a model could then be used to prioritize the synthesis of new, potentially more active, analogs.

Table 2: Chemoinformatic Approaches for Scaffold Analysis

| Technique | Description | Application to N-Methylpiperidin-4-amine Analogs |

| Molecular Similarity Searching | Finding molecules with similar structures or properties to a query molecule. | Identify known compounds with similar scaffolds to predict potential biological activities. |

| Substructure Searching | Identifying all molecules in a database that contain a specific substructure. | Retrieve all compounds containing the N-Methylpiperidin-4-amine core for further analysis. |

| Clustering | Grouping molecules based on their structural or property similarity. | Partition a library of analogs into structurally related groups to understand the diversity of the collection. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, charge centers) for biological activity. | Develop a model of the key interaction points of the N-Methylpiperidin-4-amine scaffold for virtual screening. |

The synthesis and analysis of libraries based on piperidine scaffolds are a common strategy in drug discovery. mdpi.com For instance, the creation of diverse piperidine-based fragment libraries allows for the exploration of three-dimensional chemical space, which is often underrepresented in screening collections. whiterose.ac.uknih.gov Such libraries can be designed to have drug-like properties, enhancing their potential for identifying novel lead compounds. researchgate.net

Structural Elucidation and Conformational Analysis of N Methylpiperidin 4 Amine Dihydrochloride and Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the atomic and molecular structure of a compound in its solid crystalline state. For piperidine (B6355638) derivatives, this technique confirms the ring's conformation and the spatial arrangement of its substituents.

The six-membered piperidine ring is not planar and typically adopts a stable, low-energy conformation. X-ray diffraction studies on a wide range of piperidine derivatives consistently show that the ring exists in a chair conformation. nih.govmdpi.com This is the most stable arrangement as it minimizes both angle strain and torsional strain. youtube.com In this conformation, substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com The thermodynamically less favorable twist-boat conformation may be observed, but it is generally higher in energy unless stabilized by specific protein-ligand interactions. nih.gov For N-Methylpiperidin-4-amine dihydrochloride (B599025), the piperidine ring is expected to adopt this stable chair conformation, which is a critical feature of its molecular structure. nih.govrsc.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating molecular structures, providing complementary information to crystallography, especially for analyzing compounds in solution.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. ipb.pt For N-Methylpiperidin-4-amine dihydrochloride, ¹H and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum would show distinct signals for the N-methyl protons, the methine proton at the C4 position, and the various methylene (B1212753) protons on the piperidine ring. The chemical shifts and coupling constants of the ring protons can help confirm the chair conformation and the axial or equatorial orientation of the amine group.

¹³C NMR: The carbon NMR spectrum would display a unique signal for each carbon atom in the molecule, including the N-methyl carbon, the C4 carbon bearing the amine group, and the other ring carbons. chemicalbook.com

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org The molecular formula for the parent compound, N-methylpiperidin-4-amine, is C₆H₁₄N₂, with a monoisotopic mass of approximately 114.1157 Da. uni.lu

In mass spectrometry, the molecule is ionized and then breaks apart into characteristic fragments. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org The analysis of these fragment ions helps to piece together the original structure. mdpi.com

Table 1: Predicted Mass Spectrometry Data for N-methylpiperidin-4-amine

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 115.12298 |

| [M+Na]⁺ | 137.10492 |

| [M-H]⁻ | 113.10842 |

| [M]⁺ | 114.11515 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edumasterorganicchemistry.com

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretching: The amine group (N-H) would show absorption in the range of 3300-3500 cm⁻¹. These bands are typically sharper and less intense than the O-H bands of alcohols. pressbooks.publibretexts.org

C-H Stretching: The alkane C-H bonds of the piperidine ring and methyl group would produce strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibration for the amine group typically appears in the 1590-1650 cm⁻¹ range.

UV-Vis spectroscopy is generally less informative for saturated compounds like this compound, as they lack the conjugated π systems (chromophores) that absorb ultraviolet or visible light. Therefore, a UV-Vis spectrum would not be expected to show significant absorption.

Table 2: Expected Infrared Absorption Bands for N-Methylpiperidin-4-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Amine (N-H) | Bending | 1590 - 1650 |

| Alkane (C-H) | Bending/Scissoring | 1450 - 1470 |

Data based on general spectroscopic principles. pressbooks.publibretexts.org

Relationship Between Structure and Reactivity

The relationship between the structure of this compound and its reactivity is intrinsically linked to its conformational behavior and the electronic effects imposed by its substituents. The piperidine ring is not a static entity but a dynamic system where the interplay of steric and stereoelectronic factors dictates the preferred three-dimensional arrangement of atoms, which in turn influences its chemical behavior.

Conformational Preferences and Stereoelectronic Effects

The piperidine ring in this compound, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at the C-4 and N-1 positions can occupy either an axial or an equatorial position. The protonation of the two nitrogen atoms to form the dihydrochloride salt has a profound impact on these conformational preferences.

In 4-substituted piperidinium (B107235) salts, a notable stabilization of the axial conformer is often observed, particularly when the substituent is polar. acs.org This phenomenon is attributed to electrostatic interactions between the positively charged nitrogen atom and the substituent at the C-4 position. acs.org For this compound, where both the N-1 methylamino group and the C-4 amino group are protonated, these electrostatic interactions are significant. The chair conformation with the 4-ammonium group in the axial position can be stabilized by favorable charge-dipole or charge-charge interactions within the molecule.

Stereoelectronic effects also play a crucial role in determining the conformational landscape. One such effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of piperidinium salts, interactions between the C-H or C-C sigma bonds of the ring and the anti-bonding orbital of the axial C-N+ bond can influence conformational stability.

A study on the X-ray crystal structure of a related compound, 4-diphenylcarbamyl-N-methyl-piperidine methobromide, revealed the presence of both axial and equatorial conformers in the solid state, indicating a small energy difference between these two forms. nih.gov This observation underscores the subtle balance of forces that govern the conformational preferences in such systems.

Table 1: Conformational Energy Differences in Substituted Piperidines This table presents calculated free energy differences (ΔG) for the equatorial vs. axial conformers of various piperidine derivatives, illustrating the impact of substitution on conformational preference.

| Compound | 2-Substituent | Conformer Preference | ΔG (kcal/mol) | Reference |

| 1,2-dimethylpiperidine | Methyl | Equatorial | 1.8 | nih.gov |

| 2-methyl-1-phenylpiperidine | Methyl | Axial | -1.0 | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | Methyl | Axial | -2.1 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | Methyl | Axial | -3.2 | nih.gov |

This interactive table is based on data from computational studies and highlights how N-acylation can reverse the typical preference for equatorial substitution at the 2-position due to pseudoallylic strain.

Impact of Substitution Patterns on Ring Dynamics

The substitution pattern on the piperidine ring significantly influences its dynamic behavior, including the rate of ring inversion and the rotational barriers of exocyclic bonds. In this compound, the presence of substituents at both the N-1 and C-4 positions affects the energy barrier for the chair-to-chair interconversion.

The N-methyl group, being a relatively small substituent, generally does not impose a high barrier to ring inversion. However, its presence, along with the 4-amino group, can lead to specific intramolecular interactions that may favor one chair conformation over the other, or alter the energy landscape of the inversion process.

In more complex derivatives, such as N-acylpiperidines, a phenomenon known as pseudoallylic strain can dictate the conformational preference. nih.gov This arises from the partial double-bond character of the N-C(O) bond, which increases the planarity around the nitrogen atom and creates steric repulsion with an adjacent equatorial substituent. nih.gov This forces the substituent into an axial orientation to minimize this strain. nih.gov While this compound is not an N-acyl derivative, this principle illustrates how modifications at the nitrogen atom can have a profound impact on the stereochemistry of the ring.

Computational studies on various piperidine derivatives have shown that the nature and position of substituents can modulate the electronic properties and reactivity of the entire molecule. For instance, the introduction of methyl groups at different positions on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives was used to probe the binding selectivity at sigma receptors, demonstrating how subtle structural changes can lead to significant differences in biological activity. nih.gov

The reactivity of the 4-amino group is also influenced by the ring's conformation. An axially oriented amino group may exhibit different nucleophilicity compared to an equatorial one due to differing steric hindrance and stereoelectronic effects from the rest of the ring. The protonation state, dictated by the dihydrochloride form, will significantly reduce the nucleophilicity of both nitrogen atoms, making them less reactive in typical amine reactions. However, the potential for hydrogen bonding and electrostatic interactions remains a key feature of the molecule's reactivity profile.

Applications of N Methylpiperidin 4 Amine Dihydrochloride As a Building Block in Complex Chemical Synthesis

Scaffold Design and Library Generation

The inherent structural features of N-methyl-4-aminopiperidine make it an ideal component for the rapid generation of diverse chemical entities. Its dual reactivity allows it to be incorporated into various molecular backbones, providing a foundation for extensive derivatization.

N-Methylpiperidin-4-amine is a frequently employed building block in the synthesis of combinatorial libraries aimed at identifying novel therapeutic agents. Its primary amine provides a convenient handle for attachment to a core scaffold, while the tertiary amine of the piperidine (B6355638) ring imparts desirable physicochemical properties, such as aqueous solubility.

In the development of inhibitors for pathways like the Janus kinase (JAK) pathway, N-methyl-4-aminopiperidine has been used as a key reactant. google.com It is reacted with electrophilic scaffolds, such as chlorinated pyrimidines, to generate large libraries of 2,4-substituted pyrimidinediamine compounds. google.com Similarly, in the search for compounds to treat inflammatory disorders, this amine is a crucial component for building libraries of complex molecules. epo.org The general approach involves coupling the primary amine of N-methyl-4-aminopiperidine with a core structure, followed by further diversification. For example, it can be reacted with a carboxylic acid on a scaffold using a peptide coupling agent like PyBOP to form a stable amide bond. epo.org

| Library Type | Core Scaffold Example | Role of N-Methyl-4-aminopiperidine |

| JAK Kinase Inhibitors | 2,4-Dichloropyrimidine | Nucleophilic amine for substitution reaction google.com |

| Anti-inflammatory Agents | Substituted Pyrazine | Amine component for coupling reactions |

| Anti-inflammatory Agents | Heterocyclic Carboxylic Acids | Amine component for amide bond formation epo.org |

| Cancer Therapeutics | Dichloropyrimidine Derivatives | Side chain component to enhance properties |

This table illustrates the role of N-Methyl-4-aminopiperidine in the generation of various combinatorial libraries as described in patent literature.

Beyond its use in decorating existing scaffolds, N-methyl-4-aminopiperidine is instrumental in the de novo synthesis of novel heterocyclic systems. By reacting with molecules containing multiple electrophilic sites, it can participate in cyclization reactions to form more complex ring structures.

For instance, its reaction with N-(4,5-dichloropyridin-2-yl)pivalamide in N-methyl-2-pyrrolidone (NMP) at high temperatures leads to the displacement of a chlorine atom, forming a new C-N bond and integrating the N-methylpiperidine moiety into a larger, novel heterocyclic framework. In another example, N-methyl-4-aminopiperidine is reacted with a 2,4-dichloro-pyrimidine derivative. The primary amine of N-methyl-4-aminopiperidine displaces one of the chlorine atoms, resulting in a new, complex heterocyclic molecule that is a member of a library of potential JAK inhibitors. google.com These reactions showcase the amine's utility in constructing unique molecular architectures that serve as a basis for further medicinal chemistry exploration.

Precursor for Advanced Organic Structures

The reactivity of N-methyl-4-aminopiperidine's two amine groups allows for its elaboration into more complex and advanced organic structures, including highly substituted derivatives and polycyclic systems.

The primary amine of N-methyl-4-aminopiperidine is readily functionalized through common organic transformations such as acylation and alkylation. These reactions are fundamental in building up molecular complexity from this simple starting material.

Acylation: The primary amine can be acylated using carboxylic acids in the presence of a coupling agent or with acyl chlorides. In one documented procedure, N-methyl-4-aminopiperidine was reacted with a carboxylic acid using PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) to yield the corresponding amide derivative. epo.org

Alkylation/Amination: The amine can also undergo nucleophilic substitution or reductive amination. For example, it is used as a nucleophile to displace chlorine from heteroaryl chlorides, such as in the reaction with N-(4,5-dichloropyridin-2-yl)pivalamide, to form substituted aminopyridines.

| Reaction Type | Reagents | Product Type |

| Acylation | Carboxylic Acid, PyBop, DIPEA | N-Acyl-N'-methylpiperidin-4-amine epo.org |

| Nucleophilic Aromatic Substitution | Dichloro-heteroaromatic compound | N-(Heteroaryl)-N'-methylpiperidin-4-amine |

| Nucleophilic Substitution | Chlorinated Pyrimidine | N-(Pyrimidinyl)-N'-methylpiperidin-4-amine google.com |

This table provides examples of synthetic transformations starting from N-Methyl-4-aminopiperidine to create substituted derivatives.

Derivatives of N-methyl-4-aminopiperidine can be designed to undergo subsequent intramolecular reactions, leading to the formation of fused ring systems. This strategy involves first functionalizing the primary amine with a group that contains a reactive site, which can then participate in a ring-closing reaction with another part of the molecule.

Patents have described the use of N-methyl-4-aminopiperidine in the synthesis of complex molecules that include fused ring systems. google.com In these syntheses, the piperidine derivative is incorporated into a larger structure which may itself be a fused heterocycle or is later subjected to reactions that form fused rings. google.com For example, a derivative of N-methyl-4-aminopiperidine was used in an application that involved an intramolecular cyclization to form a larger heterocyclic system. While specific, non-proprietary examples in peer-reviewed literature are sparse, the patent literature indicates its utility in building these complex architectures for pharmaceutical applications.

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. While direct examples detailing the use of N-methyl-4-aminopiperidine as the amine component in well-known MCRs like the Ugi or Strecker reactions are not prevalent in the literature, the synthesis of structurally similar compounds, specifically 4-aminopiperidine-4-carboxylic acid derivatives, heavily relies on these methods.

The Strecker reaction, which combines a ketone, an amine, and a cyanide source, is a classic method for producing α-amino nitriles, which can be hydrolyzed to α-amino acids. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid is the key step in producing precursors for highly active fentanyl analogues. The resulting α-aminonitrile can then be further elaborated.

Similarly, the Ugi four-component reaction (U-4CR) is employed to synthesize 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to the analgesic remifentanil. This reaction typically involves a ketone (e.g., a N-protected-4-piperidone), an amine, a carboxylic acid, and an isocyanide. These examples demonstrate that while the MCR may start from the corresponding piperidone, the resulting 4-aminopiperidine (B84694) scaffold is a key structural motif readily accessed through this strategy.

Role in the Synthetic Pathway of Complex Molecules

The utility of N-Methylpiperidin-4-amine dihydrochloride (B599025) is most evident in its role as a key component in the multi-step synthesis of high-value chemical entities, including active pharmaceutical ingredients (APIs).

The N-methylpiperidine-4-amine scaffold is integral to the structure of several complex molecules, where it is incorporated as a key intermediate during the synthetic process. Its presence can be critical for the molecule's biological activity and pharmacological profile.

One prominent example is in the synthesis of Pimavanserin . nih.gov Pimavanserin is an atypical antipsychotic agent used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. nih.govnih.gov The chemical structure of Pimavanserin features a 1-methylpiperidin-4-yl group, which is derived from an intermediate like N-Methylpiperidin-4-amine. nih.gov The synthesis of Pimavanserin is noted to be straightforward from readily available starting materials, underscoring the value of having access to such key building blocks. nih.gov

Another area where substituted piperidine amines are crucial is in the development of Janus kinase (JAK) inhibitors. For instance, the drug Tofacitinib , used to treat rheumatoid arthritis, contains a related but distinct chiral piperidine structure: (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine. nih.gov While not directly synthesized from N-Methylpiperidin-4-amine, the structure of Tofacitinib highlights the pharmaceutical industry's reliance on complex, substituted piperidine intermediates for creating targeted therapies. nih.gov The synthesis of such molecules often involves the strategic construction and functionalization of the piperidine ring system.

The following table summarizes specific examples of complex molecules where the N-methylpiperidine-4-amine core or a closely related structure is a fundamental component.

| Chemical Entity | Therapeutic Class | Role of the Piperidine Building Block |

| Pimavanserin | Atypical Antipsychotic / Serotonin 5-HT2A Inverse Agonist | The structure contains a 1-methylpiperidin-4-yl moiety, which is essential for its activity. nih.govnih.gov |

| Tofacitinib (related structure) | Janus Kinase (JAK) Inhibitor / Antirheumatic Drug | Incorporates a complex N-methyl-N-(4-methylpiperidin-3-yl)amino scaffold, demonstrating the utility of chiral piperidine intermediates in modern drug design. nih.gov |

The piperidine scaffold is a foundational structural element in the design of chiral ligands for asymmetric catalysis. mdpi.com The defined conformational geometry of the six-membered ring makes it an excellent backbone for creating a specific chiral environment around a metal center. Synthetic chemists have developed numerous strategies for producing enantiomerically enriched piperidine derivatives to serve as ligands in reactions that require high stereoselectivity. mdpi.comnih.gov

These strategies often involve the asymmetric hydrogenation of pyridine (B92270) or piperidinone precursors or the cyclization of chiral starting materials to form the piperidine ring with precise control over its stereochemistry. mdpi.comnih.gov The resulting chiral piperidines can be further functionalized to create ligands for a wide array of catalytic processes.

While the piperidine framework is of significant importance in the field of chiral ligand synthesis, the direct and widespread use of N-Methylpiperidin-4-amine dihydrochloride as a starting precursor for ligands in asymmetric catalysis is not extensively documented in the reviewed scientific literature. The development of ligands often focuses on creating specific stereochemical relationships on the piperidine ring, which typically requires tailored synthetic routes rather than starting from the achiral N-Methylpiperidin-4-amine. nih.govbeilstein-journals.org

Conclusion and Future Research Directions

Summary of N-Methylpiperidin-4-amine Dihydrochloride's Contribution to Synthetic Methodologies

N-Methylpiperidin-4-amine dihydrochloride (B599025) is a versatile bifunctional building block that has made notable contributions to synthetic methodologies, particularly in the construction of pharmacologically relevant molecules. Its structure features a secondary amine, a primary amine (as its hydrochloride salt), and a methylated tertiary amine within the piperidine (B6355638) ring, offering multiple points for chemical modification.

This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules. For instance, the core structure is integral to the development of N-benzhydrylpiperidin-4-amine derivatives, which have been investigated for their antimicrobial properties. researchgate.net The synthesis of these derivatives often involves the reductive amination of an N-substituted 4-piperidone (B1582916), showcasing the utility of the 4-aminopiperidine (B84694) scaffold. researchgate.netresearchgate.net

The primary amine group of N-Methylpiperidin-4-amine allows for the introduction of various substituents through reactions like acylation, sulfonylation, and reductive amination, leading to diverse libraries of compounds. researchgate.net The N-methyl group on the piperidine ring can influence the compound's physical and biological properties, including its basicity, lipophilicity, and metabolic stability, which are critical factors in drug design. researchgate.net The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Emerging Avenues in Piperidine Chemistry Research

The field of piperidine chemistry is undergoing a significant transformation, driven by the need for more efficient and sustainable synthetic methods. nih.gov Researchers are moving beyond traditional multi-step syntheses, which are often plagued by low yields and the need for harsh reaction conditions. news-medical.netmedhealthreview.com

One of the most promising emerging avenues is the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. news-medical.netmedhealthreview.comsciencedaily.com This two-stage process allows for the selective functionalization of the piperidine ring at positions that are difficult to access through conventional methods. news-medical.netmedhealthreview.com The first step utilizes enzymes to introduce a hydroxyl group onto the piperidine scaffold, followed by a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. news-medical.net This modular approach dramatically simplifies the synthesis of complex, three-dimensional piperidine-containing molecules, reducing the number of synthetic steps from as many as 17 to as few as 2-5. news-medical.netmedhealthreview.com

Green chemistry principles are also gaining traction in piperidine synthesis. ajchem-a.com This includes the use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions. ajchem-a.com For example, new heterogeneous cobalt catalysts have been developed for the hydrogenation of pyridine (B92270) derivatives to piperidines in water. nih.gov These methods not only reduce the environmental impact of chemical synthesis but also often lead to improved yields and selectivity. nih.govajchem-a.com

Multicomponent reactions (MCRs) are another area of active research, offering a powerful tool for the rapid construction of complex piperidine scaffolds from simple starting materials in a single step. nih.gov These reactions are highly atom-economical and allow for the generation of molecular diversity with high efficiency. nih.gov

| Emerging Synthetic Method | Description | Key Advantages | Reference |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A two-step process involving enzymatic hydroxylation followed by nickel-electrocatalyzed C-C bond formation. | Streamlines synthesis of complex 3D molecules, reduces step count, avoids costly precious metals. | news-medical.net, sciencedaily.com, medhealthreview.com |

| Green Synthetic Procedures | Utilization of water as a solvent, non-toxic catalysts, and solvent-free conditions. | Environmentally friendly, improved yields and selectivity. | ajchem-a.com, nih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, rapid generation of molecular diversity. | nih.gov |

Potential for Further Exploration in Novel Chemical Transformations